molecular formula C17H13ClF6O2 B6311389 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane CAS No. 2088945-66-6

3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane

Cat. No.: B6311389
CAS No.: 2088945-66-6
M. Wt: 398.7 g/mol
InChI Key: ZSDSXVIDRAOYBG-UHFFFAOYSA-N
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Description

3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane is a fluorinated organic compound with the molecular formula C18H15ClF6O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane typically involves the reaction of 3-chloro-1,1,1,4,4,4-hexafluoro-2-butanone with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Chloro-1,1,1,4,4,4-hexafluoro-2-butanone+2 Benzyl alcoholThis compound\text{3-Chloro-1,1,1,4,4,4-hexafluoro-2-butanone} + \text{2 Benzyl alcohol} \rightarrow \text{this compound} 3-Chloro-1,1,1,4,4,4-hexafluoro-2-butanone+2 Benzyl alcohol→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane involves its interaction with specific molecular targets and pathways. The chloro and hexafluoro groups contribute to its reactivity and ability to form stable complexes with biological molecules. The benzyloxy groups enhance its solubility and facilitate its transport across cell membranes. The compound may exert its effects by inhibiting enzymes, disrupting cellular processes, or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene: A related compound with similar fluorinated structure but lacking the benzyloxy groups.

    1,2,3,4-Tetrachlorohexafluorobutane: Another fluorinated compound used in the semiconductor industry.

Uniqueness

3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane is unique due to the presence of both chloro and benzyloxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

(3-chloro-1,1,1,4,4,4-hexafluoro-2-phenoxybutan-2-yl)oxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF6O2/c18-14(16(19,20)21)15(17(22,23)24,26-13-9-5-2-6-10-13)25-11-12-7-3-1-4-8-12/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDSXVIDRAOYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(C(C(F)(F)F)Cl)(C(F)(F)F)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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